Cas no 16392-77-1 (2-(4-Chlorobenzyl)-1H-indene)

2-(4-Chlorobenzyl)-1H-indene 化学的及び物理的性質
名前と識別子
-
- 2-(4-Chlorobenzyl)-1H-indene
- 2-[(4-chlorophenyl)methyl]-1H-indene
- 16392-77-1
- DTXSID801291363
- 1H-Indene, 2-[(4-chlorophenyl)methyl]-
-
- インチ: InChI=1S/C16H13Cl/c17-16-7-5-12(6-8-16)9-13-10-14-3-1-2-4-15(14)11-13/h1-8,10H,9,11H2
- InChIKey: WQTCHXLUUTYHSS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2CC(=CC2=C1)CC3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 240.0705781g/mol
- どういたいしつりょう: 240.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0Ų
2-(4-Chlorobenzyl)-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268816-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95% | 1g |
$*** | 2023-03-31 | |
Alichem | A079000293-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95% | 1g |
425.06 USD | 2021-06-15 | |
Crysdot LLC | CD12135784-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95+% | 1g |
$491 | 2024-07-24 |
2-(4-Chlorobenzyl)-1H-indene 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
2-(4-Chlorobenzyl)-1H-indeneに関する追加情報
2-(4-Chlorobenzyl)-1H-indene (CAS No. 16392-77-1): Properties, Applications, and Market Insights
2-(4-Chlorobenzyl)-1H-indene (CAS No. 16392-77-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and material science. This compound, characterized by its unique indene backbone and chlorobenzyl substitution, exhibits properties that make it valuable for various applications. In this article, we delve into the chemical properties of 2-(4-Chlorobenzyl)-1H-indene, its synthesis, applications, and the latest market trends.
The molecular structure of 2-(4-Chlorobenzyl)-1H-indene consists of an indene core with a chlorobenzyl group attached at the second position. This structural configuration imparts distinct chemical reactivity, making it a versatile intermediate in organic synthesis. Researchers have explored its potential in developing novel pharmaceutical intermediates, particularly in the design of bioactive molecules. The presence of the chlorine atom enhances its electrophilic properties, which is crucial for certain coupling reactions.
One of the most frequently asked questions about 2-(4-Chlorobenzyl)-1H-indene is its role in drug discovery. Recent studies highlight its utility as a building block for small molecule inhibitors, especially in targeting enzymes involved in inflammatory pathways. This aligns with the growing interest in anti-inflammatory drug development, a hot topic in the pharmaceutical industry. Additionally, its stability under various conditions makes it a preferred choice for high-throughput screening assays.
In material science, 2-(4-Chlorobenzyl)-1H-indene has shown promise in the synthesis of advanced polymers. Its aromatic structure contributes to the thermal stability of polymers, which is critical for applications in high-performance materials. With the rising demand for sustainable and durable materials, this compound is gaining traction in research focused on green chemistry and renewable resources.
The synthesis of 2-(4-Chlorobenzyl)-1H-indene typically involves multi-step organic reactions, including Friedel-Crafts alkylation and halogenation. Optimizing these processes to improve yield and purity is a key area of research. Recent advancements in catalytic methods have significantly enhanced the efficiency of its production, reducing environmental impact—a concern that resonates with today's emphasis on sustainable chemistry.
From a market perspective, the demand for 2-(4-Chlorobenzyl)-1H-indene is driven by its applications in pharmaceuticals and specialty chemicals. The compound's niche market is expected to grow, particularly in regions with robust R&D infrastructure. Analysts attribute this trend to the increasing investment in precision medicine and custom synthesis services. Companies specializing in fine chemicals are actively expanding their portfolios to include such high-value intermediates.
Safety and handling of 2-(4-Chlorobenzyl)-1H-indene are also critical considerations. While it is not classified as a hazardous material, proper storage and handling protocols are essential to maintain its integrity. Researchers and manufacturers are advised to follow good laboratory practices (GLP) to ensure safe usage. This aspect is particularly relevant given the heightened focus on laboratory safety standards in recent years.
In conclusion, 2-(4-Chlorobenzyl)-1H-indene (CAS No. 16392-77-1) is a compound of significant scientific and industrial interest. Its unique properties and applications in drug discovery and material science position it as a valuable asset in modern chemistry. As research continues to uncover new potentials, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable technology.
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